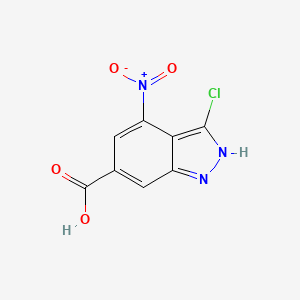

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid

Übersicht

Beschreibung

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of an indazole derivative, followed by chlorination and carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The 4-nitro group undergoes selective reduction to form amino derivatives. This reaction is critical for synthesizing biologically active intermediates:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst in ethanol at 50–60°C.

-

Product : 4-Amino-3-chloro-1H-indazole-6-carboxylic acid.

-

Key Data :

Reaction Time (h) Yield (%) Purity (%) 6 85 ≥98

This reaction is pivotal for generating intermediates used in antitumor and antimicrobial drug development.

Substitution of the Chloro Group

The 3-chloro substituent participates in nucleophilic aromatic substitution (SNAr) due to activation by the nitro and carboxylic acid groups:

-

Reagents/Conditions :

-

Products :

-

Amine Example : 3-(Benzylamino)-4-nitro-1H-indazole-6-carboxylic acid.

-

Thiol Example : 3-(Phenylthio)-4-nitro-1H-indazole-6-carboxylic acid.

-

| Nucleophile | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzylamine | None | 80 | 72 |

| Thiophenol | CuI | 82 | 68 |

These substitutions enable diversification for structure-activity relationship studies .

Decarboxylation

The carboxylic acid group at position 6 undergoes decarboxylation under acidic or thermal conditions:

-

Reagents/Conditions : Heating in quinoline with copper chromite catalyst at 200°C.

-

Product : 3-Chloro-4-nitro-1H-indazole.

-

Yield : 78–82% after 3 hours.

This reaction simplifies the core indazole structure for further functionalization.

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

Esterification:

-

Reagents/Conditions : Methanol with sulfuric acid (H₂SO₄) at reflux.

-

Product : Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate.

-

Yield : 89%.

Amide Coupling:

-

Reagents/Conditions :

-

Product : 3-Chloro-4-nitro-1H-indazole-6-carboxamide derivatives.

| Amine Type | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aromatic amines | 4–6 | 75–85 |

| Heterocyclic amines | 6–8 | 70–78 |

These derivatives are key intermediates in medicinal chemistry .

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing solubility for biological testing:

-

Reagents/Conditions : Aqueous sodium hydroxide (NaOH) at room temperature.

-

Product : Sodium 3-chloro-4-nitro-1H-indazole-6-carboxylate.

-

Solubility : >50 mg/mL in water vs. <1 mg/mL for the free acid.

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, limited electrophilic substitution occurs at the 5-position of the indazole ring:

-

Reagents/Conditions : Nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C .

-

Product : 3-Chloro-4,5-dinitro-1H-indazole-6-carboxylic acid.

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid serves as a lead compound in the development of novel therapeutic agents. Its derivatives have been investigated for their potential to inhibit specific enzymes and receptors involved in disease pathways.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit promising antitumor properties. For instance:

- Inhibition of PLK4 : Certain derivatives have shown nanomolar inhibition against PLK4, a kinase implicated in cancer cell proliferation. One derivative demonstrated effective inhibition of tumor growth in a mouse model for colon cancer .

- Pim Kinase Inhibition : Compounds derived from this structure have demonstrated strong activity against Pim kinases (Pim-1, Pim-2, Pim-3), with IC50 values as low as 0.4 nM, highlighting their potential in cancer therapy .

Biological Research

The compound is actively studied for its role as a pharmacophore in biological systems. The presence of nitro and chloro substituents enhances its biological activity and selectivity.

Material Science

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Applications in Industry

- Electronics : Its structural attributes make it suitable for organic semiconductor applications.

- Coatings and Polymers : The compound is also explored for use in coatings and polymer formulations where enhanced performance characteristics are desired.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- Anticancer Studies : A study highlighted the effectiveness of indazole derivatives against various cancer cell lines, demonstrating significant antiproliferative activity with IC50 values ranging from nanomolar to micromolar concentrations .

- Enzyme Inhibition Studies : Research has shown that derivatives can effectively inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

- 4-Nitro-1H-indazole-3-carboxylic acid

- 6-Chloro-1H-indazole-3-carboxylic acid

- 3-Amino-4-nitro-1H-indazole-6-carboxylic acid

Comparison: Compared to similar compounds, 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid is unique due to the presence of both chloro and nitro substituents. This combination can enhance its reactivity and biological activity. For instance, the chloro group can facilitate nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These properties make it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-Chloro-4-nitro-1H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H5ClN2O4 and a molecular weight of approximately 241.59 g/mol. Its structure features a chloro group, a nitro group, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

- Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation : The compound can also undergo oxidation to introduce additional functional groups.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting enzyme activity.

- Cell Proliferation : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

The mechanism involves binding to specific enzymes or receptors, modulating their activity. The chloro group enhances the compound's binding affinity, while the nitro group may participate in redox reactions that lead to biological effects such as apoptosis induction.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities across various studies:

Antitumor Efficacy

In a study evaluating the antitumor activity of indazole derivatives, this compound was found to inhibit the growth of HCT116 colon cancer cells with an IC50 value indicating potent activity .

Antimicrobial Studies

Another study reported its effectiveness against Leishmania trypanothione reductase (TryR), suggesting its potential use in treating leishmaniasis. Molecular docking studies indicated favorable binding conformations with TryR, supporting further exploration as a therapeutic agent against this pathogen .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | 0.99 | Different position of carboxylic acid |

| 5-Chloro-1H-indazole-3-carboxylic acid | 0.88 | Different substitution pattern |

| 6-Chloro-1H-indazole-3-carbaldehyde | 0.87 | Contains an aldehyde instead of a carboxylic acid |

| 7-Chloro-1H-indazole-3-carboxylic acid | 0.85 | Variation in chlorine position |

Eigenschaften

IUPAC Name |

3-chloro-4-nitro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZSBOSERCZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646363 | |

| Record name | 3-Chloro-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-17-5 | |

| Record name | 3-Chloro-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.